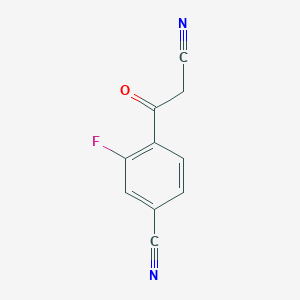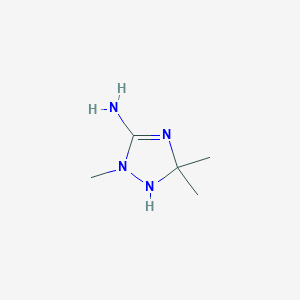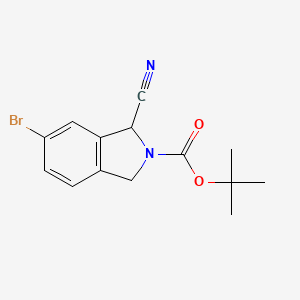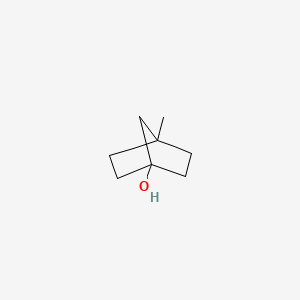
4-Cyano-2-fluorobenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C10H5FN2O It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzene ring, along with an acetonitrile group (-CH2CN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluorobenzoylacetonitrile typically involves the reaction of 4-cyano-2-fluorobenzaldehyde with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-2-fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 4-Cyano-2-fluorobenzoic acid.
Reduction: 4-Amino-2-fluorobenzoylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-2-fluorobenzoylacetonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-fluorobenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
- 4-Cyano-2-fluorobenzoic acid
- 4-Fluorobenzoylacetonitrile
- 4-Cyano-3-fluorobenzoic acid
Comparison: 4-Cyano-2-fluorobenzoylacetonitrile is unique due to the presence of both a cyano and a fluorine group on the benzene ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-Cyano-2-fluorobenzoic acid lacks the acetonitrile group, which affects its reactivity and applications .
Propiedades
Fórmula molecular |
C10H5FN2O |
|---|---|
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
4-(2-cyanoacetyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3H2 |
Clave InChI |
PMMUWMQXQRMWAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)F)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)




![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)





